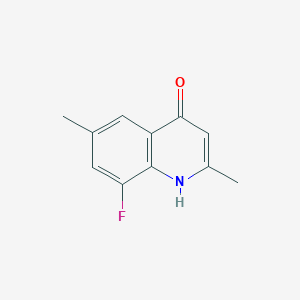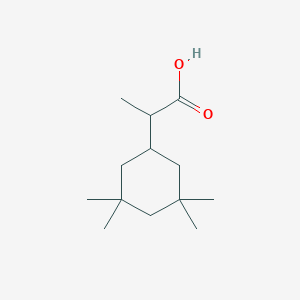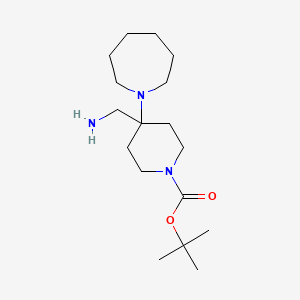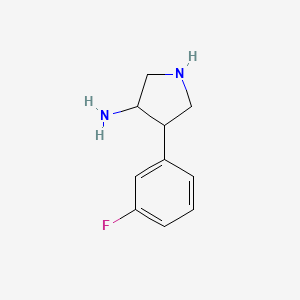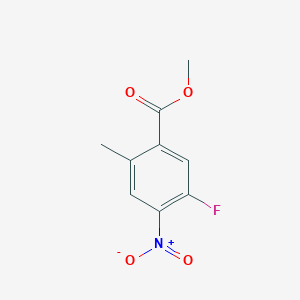![molecular formula C8H14N4O B13157891 N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13157891.png)
N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide is a chemical compound with a unique structure that includes an imidazole ring and a dimethylaminoethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide typically involves the reaction of 1H-imidazole-1-carboxylic acid with 2-(dimethylamino)ethylamine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like halides or amines in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxylic acid.
Reduction: Formation of N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carbinol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including its role as an anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways that regulate cell growth and differentiation.
相似化合物的比较
Similar Compounds
- N-[2-(dimethylamino)ethyl]-1H-tetrazole-5-thiol
- N-[2-(dimethylamino)ethyl]-1,8-naphthalimide
- 2-(dimethylamino)ethyl methacrylate
Uniqueness
N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide is unique due to its specific structure, which combines an imidazole ring with a dimethylaminoethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or specificity in its interactions with molecular targets.
属性
分子式 |
C8H14N4O |
|---|---|
分子量 |
182.22 g/mol |
IUPAC 名称 |
N-[2-(dimethylamino)ethyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C8H14N4O/c1-11(2)5-4-10-8(13)12-6-3-9-7-12/h3,6-7H,4-5H2,1-2H3,(H,10,13) |
InChI 键 |
IRDMYYYAUPSGDU-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCNC(=O)N1C=CN=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B13157814.png)

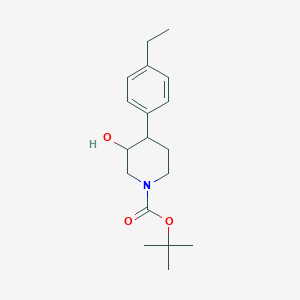
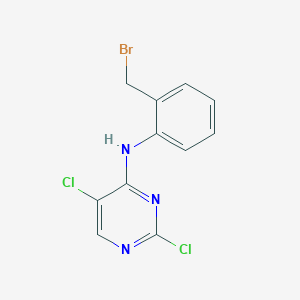
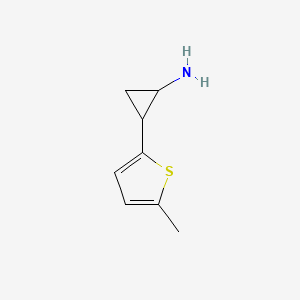
![4-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13157838.png)
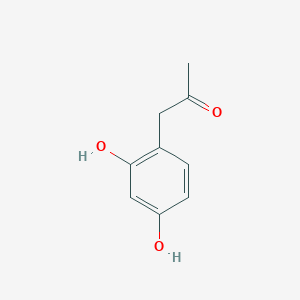
methanol](/img/structure/B13157848.png)
![4-[3-(3-Aminophenyl)propyl]phenol](/img/structure/B13157856.png)
